OSu-PEG4-VC-PAB-Duocarmycin SA

Catalog No.
S12382204
CAS No.
M.F
C65H84ClN11O22
M. Wt
1406.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OSu-PEG4-VC-PAB-Duocarmycin SA

Product Name

OSu-PEG4-VC-PAB-Duocarmycin SA

IUPAC Name

methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

Molecular Formula

C65H84ClN11O22

Molecular Weight

1406.9 g/mol

InChI

InChI=1S/C65H84ClN11O22/c1-37(2)54(73-49(78)17-22-93-24-26-95-28-29-96-27-25-94-23-18-52(81)99-77-50(79)15-16-51(77)80)60(83)72-43(10-9-19-68-63(67)86)59(82)69-41-13-11-38(12-14-41)36-97-64(87)74(3)20-21-75(4)65(88)98-47-33-46-53(42-32-45(62(85)92-8)71-56(42)47)40(34-66)35-76(46)61(84)44-30-39-31-48(89-5)57(90-6)58(91-7)55(39)70-44/h11-14,30-33,37,40,43,54,70-71H,9-10,15-29,34-36H2,1-8H3,(H,69,82)(H,72,83)(H,73,78)(H3,67,68,86)/t40-,43+,54+/m1/s1

InChI Key

KRFBSVZUEUHAJD-KUBQTDEFSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCC(=O)ON7C(=O)CCC7=O

OSu-PEG4-vc-PAB-Duocarmycin SA is a specialized compound used primarily in the development of antibody-drug conjugates (ADCs). This compound consists of a duocarmycin moiety linked to a polyethylene glycol (PEG) spacer and a cleavable linker, specifically the valine-citrulline-p-aminobenzyl (vc-PAB) structure. The molecular weight of OSu-PEG4-vc-PAB-Duocarmycin SA is approximately 1421.9 g/mol, with a purity level of 95% . Duocarmycin is recognized for its potent DNA-modifying properties, making it an effective cytotoxic agent in targeted cancer therapies .

The chemical reactivity of OSu-PEG4-vc-PAB-Duocarmycin SA is primarily characterized by its ability to undergo hydrolysis and cleavage reactions. The cleavable linker (vc-PAB) is designed to release the duocarmycin moiety upon internalization by target cells, which subsequently leads to DNA alkylation and cytotoxic effects . The reaction mechanism involves the cleavage of the valine-citrulline bond under physiological conditions, allowing for the selective release of the cytotoxic agent within malignant cells .

Duocarmycin derivatives, including OSu-PEG4-vc-PAB-Duocarmycin SA, exhibit significant biological activity, particularly in their ability to induce cell death through DNA damage. The compound acts by alkylating DNA at specific sites, leading to apoptosis in cancer cells. This mechanism is particularly effective against various tumor types due to its high potency and specificity . Studies have shown that ADCs incorporating duocarmycin can achieve remarkable efficacy in reducing tumor viability in vitro and in vivo, highlighting their potential as targeted cancer therapies .

The synthesis of OSu-PEG4-vc-PAB-Duocarmycin SA involves several key steps:

  • Synthesis of PEG Linker: The polyethylene glycol linker is synthesized through standard polymerization techniques.
  • Conjugation with PAB: The p-aminobenzyl moiety is then conjugated to the PEG backbone using suitable coupling reagents.
  • Attachment of Duocarmycin: Finally, duocarmycin is linked to the PEG-PAB structure via a cleavable bond, typically involving reaction conditions that favor selective attachment without compromising the biological activity of the duocarmycin .

This multi-step synthesis requires careful optimization to ensure high purity and yield.

OSu-PEG4-vc-PAB-Duocarmycin SA has significant applications in cancer therapy, particularly within the realm of antibody-drug conjugates. Its primary applications include:

  • Targeted Cancer Therapy: Leveraging the specificity of antibodies to deliver duocarmycin directly to tumor cells.
  • Research Tool: Used in preclinical studies to evaluate ADC efficacy and safety profiles.
  • Drug Development: Serves as a prototype for developing new ADCs with improved targeting and reduced off-target effects .

Interaction studies involving OSu-PEG4-vc-PAB-Duocarmycin SA have focused on its binding affinity and internalization mechanisms in target cells. These studies typically assess how effectively the ADC binds to specific antigens on cancer cells, followed by internalization and subsequent cytotoxicity.

Evidence suggests that ADCs with duocarmycin payloads demonstrate enhanced cellular uptake compared to other cytotoxic agents due to their targeted delivery mechanism. Additionally, studies have indicated that the linker structure plays a crucial role in determining the release kinetics of the cytotoxic agent within the cellular environment .

Several compounds share similarities with OSu-PEG4-vc-PAB-Duocarmycin SA, particularly within the class of antibody-drug conjugates. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
MC-Val-Cit-PAB-Duocarmycin SAContains valine-citrulline linkerFocused on different linker stability
DBCO-PEG4-MMAFUses monomethyl auristatin F as a payloadDifferent mechanism of action
MC-VC-PAB-DMAE-EtoposideCombines etoposide with vc-PAB linkerDifferent therapeutic target
MA-PEG4-vc-PAB-DMEA-duocarmycin SAA variation with DMEA linkerEnhanced solubility and targeting
MC-GGFG-ExatecanUtilizes exatecan as a payloadDistinct pharmacological profile

OSu-PEG4-vc-PAB-Duocarmycin SA stands out due to its unique combination of a highly potent DNA-modifying agent linked via a cleavable PEG-based system, allowing for precise targeting and controlled release within tumor cells .

XLogP3

2.2

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

7

Exact Mass

1405.5480910 g/mol

Monoisotopic Mass

1405.5480910 g/mol

Heavy Atom Count

99

Dates

Last modified: 08-09-2024

Explore Compound Types